tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(1-methylpyrazol-4-yl)prop-2-ynyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)13-7-5-6-10-8-14-15(4)9-10/h8-9H,7H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSHARXAZLGTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Chemistry
Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. These compounds are essential in drug development and the synthesis of complex organic molecules. Its structure allows for diverse reactivity, facilitating the creation of new chemical entities.
Synthesis Methods:
The synthesis involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation. The overall yield of the synthesis process is approximately 59.5%, confirmed through techniques such as mass spectrometry and NMR spectroscopy.
Medicinal Chemistry
Synthesis of Antibiotics:
In medicinal chemistry, tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate is integral to synthesizing ceftolozane, a fifth-generation cephalosporin antibiotic. This highlights its importance in developing new antimicrobial agents.
Enzyme Interaction Studies:
The compound is also used to study enzyme specificity and mechanisms by being incorporated into substrates or inhibitors. Research indicates that it can significantly influence enzyme reaction rates, providing insights into potential drug targets.
Pharmacology
Development of Small Molecule Inhibitors:
In pharmacology, this compound acts as a scaffold for creating small molecule inhibitors aimed at various biological targets. Its structural modifications can enhance interactions with proteins or nucleic acids, leading to the development of therapeutics for conditions such as inflammation and cancer.
Chemical Biology
Modification of Biomolecules:
In chemical biology applications, this compound is utilized for labeling or modifying proteins and nucleic acids. This facilitates visualization and tracking within cellular environments, enhancing our understanding of biological processes at a molecular level.
Environmental Science
Degradation of Pollutants:
The compound is explored for its potential in environmental applications, particularly in the degradation of pollutants through advanced oxidation processes. Its reactivity with environmental contaminants can generate reactive species capable of breaking down harmful substances.
Analytical Chemistry
Calibration Standard:
In analytical chemistry, this compound serves as a standard or reference compound in chromatography and mass spectrometry. Its use improves the accuracy and reliability of analytical methods for detecting pharmaceuticals and pesticides.
Summary Table of Applications
| Field | Application | Methods Used | Results/Outcomes |
|---|---|---|---|
| Organic Chemistry | Intermediate for heterocyclic compounds | Multi-step synthesis | Yield ~59.5%, confirmed by spectroscopy |
| Medicinal Chemistry | Synthesis of ceftolozane antibiotic | Substrate incorporation | Insights into enzyme mechanisms |
| Pharmacology | Development of small molecule inhibitors | Structural modification | Potential therapeutics for inflammation and cancer |
| Chemical Biology | Modification of biomolecules | Labeling proteins/nucleic acids | Enhanced visualization of cellular processes |
| Environmental Science | Degradation of environmental pollutants | Reactivity testing with contaminants | Potential pollutant breakdown through reactive species |
| Analytical Chemistry | Calibration standard in chromatography/mass spectrometry | Analytical instrument calibration | Improved accuracy in detecting pharmaceuticals and pesticides |
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets. The exact mechanism of action depends on the context in which it is used. For example, in drug development, it may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound is structurally distinct from related tert-butyl carbamates due to its propargyl linker and pyrazole substitution. Key comparisons include:
Biological Activity
tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate (CAS No. 1384430-28-7) is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 235.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential as an intermediate in the synthesis of various biologically active agents, particularly in the development of small molecule inhibitors and other pharmacological applications.
Chemical Structure and Properties
The structure of this compound includes several key functional groups that contribute to its biological activity:
- Carbamate Group : This functional group is known for its role in enhancing the solubility and bioavailability of compounds.
- Pyrazole Ring : The presence of the pyrazole moiety is significant, as it is often associated with diverse biological activities, including anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound involves a multi-step process, which includes amination, reduction, esterification, and condensation reactions starting from 1-methyl-1H-pyrazol-5-amine. The overall yield of this synthesis is reported to be approximately 59.5%, with structural confirmation achieved through mass spectrometry and NMR spectroscopy.
Medicinal Chemistry Applications
The compound is primarily explored as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Its derivatives have shown significant promise in modulating enzyme activity, particularly in the context of developing inhibitors for various biological targets .
Pharmacological Insights
Research indicates that modifications to the structure of this compound can lead to compounds with enhanced inhibitory effects against specific enzymes linked to diseases such as cancer and inflammation. For instance, derivatives have been synthesized that demonstrate potential in treating inflammatory conditions through their action on relevant signaling pathways.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
The mechanism by which tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-y]carbamate exerts its biological effects involves interaction with specific proteins or nucleic acids. This interaction can alter cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth. The compound's ability to modify biomolecules enhances our understanding of cellular processes at a molecular level.
Preparation Methods
Synthesis of 1-Methyl-1H-Pyrazole Derivative
Starting from commercially available aminopyrazole derivatives, the methylation at the N1 position of pyrazole can be achieved via alkylation using methyl iodide or methyl sulfate in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This step yields 1-methyl-1H-pyrazole intermediates with high regioselectivity.
Installation of the Propargyl Side Chain
The propargyl group is introduced at the 4-position of the pyrazole ring through nucleophilic substitution or cross-coupling reactions:
- Nucleophilic substitution: The 4-position of pyrazole can be functionalized with a leaving group (e.g., halide), which is then displaced by propargyl nucleophiles.
- Sonogashira coupling: A palladium-catalyzed cross-coupling between a 4-halopyrazole derivative and propargyl alcohol or propargyl bromide under copper co-catalysis in an amine solvent is a common method to install the alkyne functionality efficiently.
Carbamate Protection (tert-Butyl Carbamate Formation)
The amine functionality on the pyrazole or the propargyl side chain is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DIPEA. This reaction typically proceeds under mild conditions in solvents like dichloromethane or tetrahydrofuran (THF), yielding the tert-butyl carbamate derivative.
Representative Reaction Scheme and Conditions
| Step | Reactants & Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aminopyrazole + Methyl iodide + DIPEA | Room temperature, MeCN or DMF solvent | 85-90 | Selective N1-methylation |
| 2 | 4-Halopyrazole + Propargyl bromide + Pd/Cu | Pd(PPh3)2Cl2, CuI, Et3N, reflux | 70-80 | Sonogashira coupling to install alkyne |
| 3 | Amine intermediate + Boc2O + base | DCM, 0°C to RT | 75-85 | Boc protection of amine group |
Literature-Based Research Findings
Oxidation and Methylation Steps: Oxidation of aminopyrazole intermediates with dibenzoyl peroxide and KOH has been reported to generate hydroxypyrazole intermediates, which upon methylation with methyl iodide and base yield 1-methyl-pyrazole derivatives. This method ensures high regioselectivity and purity of the methylated pyrazole.
Propargylation via Sonogashira Coupling: The palladium-catalyzed coupling of halopyrazoles with propargyl reagents is a well-established method offering good yields and functional group tolerance. The use of triethylamine or diisopropylethylamine as base facilitates the reaction and minimizes side products.
Carbamate Protection: The use of di-tert-butyl dicarbonate for amine protection is standard in organic synthesis, providing a stable and easily removable protecting group. Reaction conditions are mild, and the process is scalable with consistent yields.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Methylation temperature | 20–40 °C | Room temperature sufficient |
| Methylation solvent | Acetonitrile (MeCN), DMF | Polar aprotic solvents preferred |
| Sonogashira catalyst load | 1–5 mol% Pd, 2–10 mol% Cu | Catalyst loading optimized for yield |
| Sonogashira reaction temp | 50–80 °C | Reflux or elevated temperature |
| Boc protection temperature | 0–25 °C | Low temperature to room temperature |
| Boc protection reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Overall yield | 60–80% (over three steps) | Dependent on purification and scale |
Analytical and Purification Notes
Purity Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are routinely used to confirm structure and purity.
Purification: Column chromatography on silica gel using gradients of ethyl acetate/hexane or preparative HPLC are typical purification methods.
Stability: The tert-butyl carbamate group provides stability to the amine during handling and storage, and can be removed under acidic conditions if needed.
Q & A
Basic: What are the critical safety considerations for handling tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate in laboratory settings?
Answer:
This compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3). Key precautions include:
- Ventilation: Use fume hoods or local exhaust to minimize inhalation risks .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact .
- First Aid: For skin exposure, wash with soap and water for ≥15 minutes. For eye contact, rinse with water for several minutes and seek medical attention .
- Storage: Keep in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizers .
Basic: What synthetic routes are typically used to prepare this compound?
Answer:
A common method involves Sonogashira coupling between a halogenated pyrimidine intermediate (e.g., 2-chloro-5-iodopyrimidine) and a terminal alkyne-bearing carbamate. Key steps include:
Alkyne Activation: Use PdCl₂(PPh₃)₂ and CuI as catalysts in anhydrous THF under inert gas (N₂/Ar) .
Coupling Reaction: React tert-butyl prop-2-yn-1-ylcarbamate with the iodinated pyrimidine derivative at room temperature .
Purification: Column chromatography with gradients of hexane/EtOAc yields the product (95% purity) .
Advanced: How can researchers optimize the Sonogashira coupling efficiency for this compound?
Answer:
Optimization strategies include:
- Catalyst System: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and adjust CuI ratios to minimize homocoupling by-products .
- Solvent Selection: Test polar aprotic solvents (DMF, DMSO) for solubility vs. THF for reaction rate balance .
- Temperature Control: Monitor exothermic reactions; gradual warming (RT to 50°C) improves yield while avoiding decomposition .
- By-Product Analysis: Use LC-MS or TLC to detect unreacted starting materials or dimerization products .
Advanced: What analytical techniques are essential for characterizing this compound and verifying purity?
Answer:
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 393) and fragmentation patterns .
- NMR Spectroscopy: Analyze ¹H/¹³C NMR for diagnostic signals (e.g., tert-butyl group at δ 1.4 ppm, alkyne protons at δ 2.5–3.0 ppm) .
- Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .
- Elemental Analysis: Validate C, H, N composition to confirm stoichiometry .
Advanced: How should researchers address instability or decomposition during storage?
Answer:
- Decomposition Pathways: The compound may degrade via hydrolysis (carbamate cleavage) or oxidation (alkyne reactivity). Monitor for CO/NOx off-gassing .
- Stabilization Strategies:
Basic: What are the challenges in purifying this compound, and how can they be mitigated?
Answer:
- Key Challenges:
- Mitigation:
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
- Cross-Validation: Compare NMR/MS data with computationally predicted spectra (e.g., DFT calculations) .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm ambiguous carbon environments .
- Crystallography: If crystals are obtainable, use X-ray diffraction to resolve stereochemical ambiguities (though not directly reported in evidence) .
Advanced: What mechanistic insights are critical for scaling up the synthesis?
Answer:
- Kinetic Studies: Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition in Pd catalysis) .
- Solvent Effects: High-throughput screening (e.g., 96-well plates) to optimize solvent/base combinations for scalability .
- Thermal Safety: Conduct DSC analysis to assess exothermic risks during large-batch reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
